molecular formula C6H5N5O2 B13316030 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid

Cat. No.: B13316030
M. Wt: 179.14 g/mol
InChI Key: YYLOAPVXVWCILZ-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-5-yl)-2H-triazole-4-carboxylic acid is a heterocyclic compound featuring both imidazole and triazole rings, along with a carboxylic acid substituent. This structure is characteristic of bioactive molecules targeting enzymes or receptors, where the imidazole moiety often facilitates metal coordination or hydrogen bonding, while the triazole ring contributes to aromatic stacking or additional interactions. The carboxylic acid group enhances solubility and may participate in binding via ionic or hydrogen-bonding interactions.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C6H5N5O2/c12-6(13)5-4(9-11-10-5)3-1-7-2-8-3/h1-2H,(H,7,8)(H,12,13)(H,9,10,11)

InChI Key

YYLOAPVXVWCILZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C2=NNN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization with Potassium Thiocyanate and Acid

  • Reagents: Hydrazide + potassium thiocyanate + concentrated hydrochloric acid + water
  • Procedure: Stir at room temperature for 24 hours, then treat with sodium hydroxide solution at 60-70 °C for 24 hours
  • Outcome: Formation of 5-(5-methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione
  • Purification: Acidification, filtration, washing, crystallization from ethanol
  • Yield: Approx. 34% reported

Cyclization with Isothiocyanate Derivatives

  • Reagents: Hydrazide + isothiocyanate derivative + ethanol
  • Procedure: Stir for 24 hours, isolate semicarbazide intermediate, then reflux with sodium hydroxide solution for 24-48 hours
  • Outcome: Formation of substituted 1,2,4-triazole derivatives linked to the imidazole ring
  • Purification: Acidification, filtration, crystallization
  • Yield: Variable, depending on isothiocyanate used

Conversion to 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic Acid

While direct literature on this exact compound is limited, analogous procedures suggest:

  • Hydrolysis of ester or thione groups to carboxylic acid under acidic or basic conditions.
  • Oxidation or selective substitution at the 4-position of the triazole ring to install the carboxylic acid group.
  • Purification by crystallization or chromatography.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield Notes
1 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester Hydrazine hydrate, reflux ethanol 5-methyl-1H-imidazole-4-carboxylic acid hydrazide Moderate Key hydrazide intermediate
2a Hydrazide Potassium thiocyanate, HCl, NaOH, RT and 60-70 °C 5-(5-methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione 34% Cyclization to triazole-thione
2b Hydrazide Isothiocyanate derivative, ethanol, NaOH reflux 4-substituted-5-(5-methyl-1H-imidazol-4-yl)-1,2,4-triazole-3-thiones Variable Allows substitution at triazole ring
3 Triazole-thione derivatives Acid or base hydrolysis/oxidation 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid Not explicitly reported Final carboxylic acid formation inferred

Additional Notes on Synthetic Considerations

  • The imidazole ring is generally stable under the reaction conditions used for triazole formation.
  • The choice of substituents on the triazole ring can influence biological activity and solubility.
  • Purification is often achieved by crystallization from methanol or ethanol, or by chromatographic techniques.
  • Reaction monitoring by thin-layer chromatography (TLC) is common to confirm completion.
  • Safety precautions are necessary when handling hydrazine and thiocyanate reagents due to their toxicity.

Research Findings and Applications

Although direct data on 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid are sparse, related compounds synthesized by similar methods have shown promising biological activities such as anti-inflammatory, analgesic, and anticancer effects. The synthetic methods described provide a versatile platform for preparing derivatives for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features—imidazole, triazole, and carboxylic acid—are shared with several pharmacologically active molecules. Below is a comparative analysis of these analogs:

Table 1: Key Compounds and Their Features
Compound Name/Structure Key Functional Groups Biological Target Activity/Notes Reference
Tipifarnib Imidazole, biphenyl, methylthio group T. cruzi CYP51 Potent antiparasitic activity
CV-11974 Benzimidazole, tetrazole, carboxylic acid Angiotensin II receptor (AT1) IC50 = 1.12 × 10⁻⁷ M (bovine adrenal)
Vitacoxib Metabolite M2 Imidazole, benzoic acid COX-2 (inferred) Major urinary/fecal metabolite
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid Imidazole, phosphoribosyl, carboxylic acid Purine biosynthesis Biosynthetic intermediate
4-(1H-Imidazol-5-yl)benzaldehyde Imidazole, benzaldehyde Not specified Synthetic intermediate

Key Differentiators and Implications

  • Triazole vs.
  • Positional Effects : The carboxylic acid at the 4-position of the triazole ring in the target compound may favor interactions with polar residues (e.g., Ser144 or His163 in ), unlike analogs with distal carboxylic acids .
  • Dual Heterocyclic System : The combination of imidazole and triazole rings is rare in literature. This structure could synergistically target both metal-dependent enzymes (via imidazole) and hydrophobic pockets (via triazole), a feature absent in single-heterocycle analogs like tipifarnib .

Biological Activity

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound features a triazole ring fused with an imidazole moiety and a carboxylic acid group, contributing to its potential pharmacological properties. The structural formula is represented as follows:

C6H6N4O2\text{C}_6\text{H}_6\text{N}_4\text{O}_2

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid. For instance, a study demonstrated that related triazole compounds exhibited significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness (Table 1) .

CompoundTarget BacteriaMIC (µg/mL)
5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acidE. coli32
5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acidS. aureus16

Anticancer Activity

The compound has also shown promise in anticancer research. A study involving various triazole derivatives indicated that modifications at specific positions could enhance their antitumor efficacy. The compound's ability to inhibit the indoleamine 2,3-dioxygenase (IDO1) enzyme was particularly notable, with IC50 values in the low nanomolar range demonstrating its potential as an immunotherapeutic agent .

Case Study: IDO1 Inhibition

In vivo studies on murine models showed that compounds similar to 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid could induce significant tumor growth inhibition (up to 96%) while maintaining low cytotoxicity towards healthy cells .

The biological activity of 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid is believed to stem from its ability to interact with key enzymes and receptors involved in various biological pathways. For instance, its structural features allow it to bind effectively to the active sites of enzymes like IDO1, leading to modulation of immune responses and inhibition of tumor growth .

Research Findings

Recent research has focused on optimizing the structure of triazoles to enhance their biological activities. Modifications have included varying substituents on the triazole ring and exploring different functional groups that could improve solubility and bioavailability.

Table 2: Summary of Research Findings on Biological Activities

Study ReferenceActivity TypeKey Findings
AntimicrobialModerate activity against E. coli and S. aureus
AnticancerSignificant IDO1 inhibition with low cytotoxicity
ImmunomodulatoryEnhanced T-cell proliferation in the presence of compound

Q & A

Basic: What are the optimal synthetic routes for 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid, considering regioselectivity and functional group compatibility?

Methodological Answer:
Synthesis typically involves multi-step procedures, such as:

  • Step 1 : Condensation of imidazole precursors (e.g., 5-aminoimidazole derivatives) with triazole-forming reagents (e.g., nitriles or hydrazines). Regioselectivity is controlled using catalysts like Cu(I) or Pd(II) to direct cyclization .
  • Step 2 : Carboxylic acid introduction via oxidation of primary alcohols or hydrolysis of esters (e.g., methyl esters under basic conditions).
  • Purification : Use reversed-phase HPLC with C18 columns, as described for structurally related imidazole-carboxylic acids in pharmacopeial standards .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Key Reference
1CuI, DMF, 80°C65–70
2NaOH (aq.), reflux85–90

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Assign imidazole and triazole protons using 2D COSY and NOESY to resolve overlapping signals (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • X-ray Diffraction : Employ SHELXL for refinement of crystallographic data. For ambiguous electron density, use the "TWIN" command in SHELXL to handle twinning .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict interactions with enzymatic targets (e.g., kinases or proteases). Optimize hydrogen bonding between the carboxylic acid group and active-site residues.
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. For example, modifying the triazole ring’s substituents may enhance π-π stacking .
  • Validation : Cross-reference computational results with experimental IC50 values from enzyme inhibition assays .

Advanced: What strategies resolve discrepancies between crystallographic data and NMR-derived conformational analyses?

Methodological Answer:

  • Crystallography : Refine structures using SHELXL with anisotropic displacement parameters. For disordered regions, apply "PART" commands to model alternate conformations .
  • NMR Dynamics : Perform variable-temperature NMR to assess flexibility. If crystal packing forces distort conformation, use solution-state NOE data to validate dominant conformers .
  • Software Integration : Overlay ORTEP-generated crystal structures with NMR-derived ensembles using PyMOL to visualize discrepancies .

Advanced: How do regioselectivity challenges during synthesis impact biological activity?

Methodological Answer:

  • Regioselective Synthesis : Use directing groups (e.g., Boc-protected amines) to favor 1,4-substitution over 1,5-isomers. Monitor intermediates via LC-MS to confirm regiochemistry .
  • Activity Correlation : Test isomers in bioassays (e.g., antimicrobial disk diffusion). For example, the 1H-imidazol-5-yl isomer may show 3-fold higher activity due to better target fit .

Table 2 : Biological Activity of Regioisomers

IsomerMIC (μg/mL)Target Enzyme Inhibition (%)
1H-Imidazol-5-yl12.578
1H-Imidazol-4-yl37.532

Advanced: What mechanistic insights can be gained from studying acid-catalyzed degradation pathways?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl at 60°C for 24 hours. Monitor via LC-MS to identify degradation products (e.g., decarboxylation or triazole ring cleavage) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. The carboxylic acid group’s stability is pH-dependent, with maximal stability at pH 6–7 .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices (e.g., serum)?

Methodological Answer:

  • HPLC Validation : Follow ICH Q2(R1) guidelines. For serum samples, use protein precipitation with acetonitrile (3:1 v/v) and a C8 column. Validate linearity (R² > 0.999) and LOD (≤0.1 μg/mL) .
  • Cross-Validation : Compare with LC-MS/MS data to confirm accuracy (±5% deviation) .

Advanced: What role does tautomerism play in modulating this compound’s reactivity?

Methodological Answer:

  • Tautomer Identification : Use 15^{15}N NMR to distinguish between 1H- and 2H-triazole tautomers. The 2H-triazole form dominates in solution, enhancing hydrogen-bonding capacity .
  • Reactivity Impact : Tautomeric states affect nucleophilic attack sites. For example, the 2H-triazole tautomer reacts faster with electrophiles at N3 .

Advanced: How to assess interactions with biomolecules using isothermal titration calorimetry (ITC)?

Methodological Answer:

  • ITC Setup : Titrate 20 μM compound into 2 μM protein (e.g., BSA or cytochrome P450). Fit data to a one-site binding model to calculate ΔG, ΔH, and Kd .
  • Competitive Binding : Add known inhibitors (e.g., ketoconazole) to confirm specificity. A ΔH-driven binding profile suggests hydrophobic interactions with the imidazole ring .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns. Optimize mobile phase (CO₂/ethanol) to achieve >99% ee .
  • Process Controls : Monitor reaction pH and temperature rigorously. For example, maintaining pH 7.0 during hydrolysis prevents racemization of the carboxylic acid group .

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